Alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene, with the molecular formula C13H8F3NO2S and a molecular weight of 299.27 g/mol, is a specialized organic compound known for its unique trifluoromethyl and nitro substituents on the aromatic ring. This compound is primarily utilized in research settings due to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
There is no scientific literature available on the mechanism of action of this specific compound.
Alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene interacts primarily with glutathione, indicating potential effects on oxidative stress and detoxification pathways within cells. Its metabolism in human liver microsomes has been studied, revealing that it is one of the primary metabolites of flutamide, a drug used in prostate cancer treatment. This interaction suggests implications for drug design and therapeutic applications .
The synthesis of alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene typically involves:
Industrial production methods may utilize large-scale nitration reactors with precise control over reaction parameters for efficiency and safety.
Alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene finds utility across several domains:
Several compounds share structural similarities with alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Nitro-alpha,alpha,alpha-trifluorotoluene | C7H4F3NO2 | Lacks the phenylthio group; simpler structure |
| 2-Nitro-thiophenol | C6H5NO2S | Contains a thiol group but no trifluoromethyl |
| 4-Trifluoromethylphenol | C7H6F3O | No nitro or phenylthio groups; different reactivity |
| 3-Nitrobenzothiazole | C7H4N2OS | Contains a thiazole ring; different functional groups |
Alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene's unique combination of trifluoromethyl and nitro groups along with the phenylthio substituent sets it apart from similar compounds. This configuration may impart distinct chemical reactivity and biological activity that could be leveraged in various applications ranging from pharmaceuticals to materials science .
alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene represents a complex aromatic compound with the molecular formula C₁₃H₈F₃NO₂S and a molecular weight of 299.27 g/mol [1]. The compound is systematically named as 2-nitro-1-phenylsulfanyl-4-(trifluoromethyl)benzene and carries the Chemical Abstracts Service registry number 346-44-1 [1]. The structural framework consists of a benzene ring bearing three distinct substituents: a trifluoromethyl group, a nitro group, and a phenylthio moiety [1].
The molecular geometry exhibits characteristic aromatic bond lengths within the benzene ring system, with carbon-carbon bond distances typically ranging from 1.39 to 1.41 Å, consistent with aromatic delocalization patterns [2]. The carbon-sulfur bond connecting the phenylthio group to the aromatic ring demonstrates typical sp² carbon-sulfur single bond characteristics, with expected bond lengths ranging from 1.77 to 1.80 Å [3]. The trifluoromethyl group displays carbon-fluorine bond lengths characteristic of this electron-withdrawing substituent, typically measuring 1.33 to 1.35 Å [4].
The nitro group maintains its characteristic planar geometry with nitrogen-oxygen bond lengths of approximately 1.22 to 1.23 Å, indicative of partial double bond character due to resonance delocalization [5]. The carbon-nitrogen bond connecting the nitro group to the aromatic ring exhibits typical aromatic nitro compound characteristics, with bond lengths ranging from 1.47 to 1.49 Å [5]. The compound possesses two rotatable bonds, contributing to its conformational flexibility, while maintaining zero hydrogen bond donors and six hydrogen bond acceptors [1].
| Property | Value | Reference Range |
|---|---|---|
| Molecular Formula | C₁₃H₈F₃NO₂S | - |
| Molecular Weight | 299.27 g/mol | - |
| Heavy Atom Count | 20 | - |
| Rotatable Bond Count | 2 | - |
| Hydrogen Bond Acceptor Count | 6 | - |
| Topological Polar Surface Area | 71.1 Ų | - |
The trifluoromethyl group in alpha,alpha,alpha-trifluoro-3-nitro-4-(phenylthio)toluene exhibits profound electronic effects on the overall molecular system [6]. This functional group demonstrates significant electronegativity, described as intermediate between fluorine and chlorine, resulting in strong electron-withdrawing characteristics [6]. The trifluoromethyl substituent exerts its influence primarily through inductive electron withdrawal, significantly affecting the electronic properties of the aromatic ring system [7].
The robust and hydrophobic nature of the trifluoromethyl group derives from the exceptionally strong carbon-fluorine bonds, with fluorine being the most electronegative element [8]. This electron-withdrawing character enables selective deprotonation at ortho-positions in synthetic chemistry applications [8]. The trifluoromethyl group's electronic influence extends throughout the aromatic system, creating partially positive charges that significantly alter the compound's reactivity profile [7].
Computational studies have demonstrated that the trifluoromethyl group enhances electrophilic character at cationic sites, leading to greater positive charge delocalization throughout the molecular framework [7]. The group's influence on neighboring aromatic carbons results in modified chemical shifts in nuclear magnetic resonance spectroscopy, with the trifluoromethyl carbon typically appearing as a quartet around 123 parts per million in carbon-13 nuclear magnetic resonance spectra [1].
The nitro group functions as one of the most powerful electron-withdrawing substituents in aromatic chemistry, exerting its influence through both inductive and resonance mechanisms [9]. The strong electronegativity of the nitro group stems from the combined action of two electron-deficient oxygen atoms bonded to the partially positive nitrogen atom [9]. When attached to the benzene ring, the nitro group effectively delocalizes π-electrons from the aromatic system to satisfy its own charge deficiency [9].
The nitro substituent demonstrates strong deactivating effects toward electrophilic aromatic substitution reactions [9]. The conjugation state and resonance properties of the nitro group attached to aromatic rings result in partially positive charges at ortho and para positions, which act to repel electrophiles and direct subsequent substitutions toward meta positions [9] [10]. This electronic distribution pattern significantly influences the compound's chemical reactivity and stability characteristics.
The nitro group's electronic properties contribute to the formation of stable resonance structures, enhancing the overall stability and recalcitrance to degradation of the compound [9]. The strong electron-withdrawing nature of the nitro group, quantified by a Hammett sigma parameter of 0.78, demonstrates its profound influence on the electronic environment of the aromatic ring system [9].
The phenylthio group introduces unique electronic and steric characteristics to the molecular framework . Unlike the strongly electron-withdrawing trifluoromethyl and nitro groups, the phenylthio substituent exhibits moderate electron-donating properties through resonance interactions between sulfur lone pairs and the aromatic π-system . This electronic contribution creates a complex interplay of electron density distribution across the molecular structure.
The sulfur atom in the phenylthio group possesses two lone electron pairs that can participate in various intermolecular interactions [3]. Statistical analyses of crystallographic data reveal that divalent sulfur atoms demonstrate significant interactions with aromatic ring systems, with preferred interaction distances around 5.0 Å and specific geometric orientations [3]. The phenylthio group's ability to undergo various chemical transformations, including oxidation to sulfoxides or sulfones, adds to its synthetic versatility .
The phenylthio moiety contributes to the compound's lipophilicity and overall molecular stability [12]. The carbon-sulfur bond exhibits moderate rotational barriers, typically ranging from 2.0 to 4.0 kilocalories per mole, due to partial conjugation between the sulfur lone pairs and the aromatic system [13]. This conjugative interaction influences the preferred conformational arrangements of the phenylthio group relative to the substituted benzene ring.
| Functional Group | Electronic Effect | Hammett σ Value | Electronegativity |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing | 0.54 (σₚ) | High (F = 4.0) |
| Nitro (-NO₂) | Strong electron-withdrawing | 0.78 (σₚ) | High (N-O bonds) |
| Phenylthio (-SPh) | Moderate electron-donating | 0.00 (σₚ) | Moderate (S = 2.6) |
Crystallographic investigations of structurally related nitro-trifluoromethyl aromatic compounds provide insight into the solid-state arrangement of alpha,alpha,alpha-trifluoro-3-nitro-4-(phenylthio)toluene [14] [15]. Similar compounds typically crystallize in monoclinic or triclinic crystal systems, with space groups such as P21/c or P-1 being common for substituted aromatic compounds [14] [16]. The calculated density of 1.44 g/cm³ falls within the expected range for fluorinated aromatic compounds containing multiple heteroatoms [17].
The solid-state arrangement is significantly influenced by intermolecular hydrogen bonding patterns, particularly involving the nitro group [14] [15]. Crystallographic studies of related nitro-trifluoromethyl benzoic acids reveal the formation of head-to-tail dimers through hydrogen bonding interactions, with donor-acceptor distances ranging from 2.63 to 2.70 Å [14] [15]. The presence of the trifluoromethyl group creates steric interactions that can rotate functional groups out of the aromatic plane, affecting the overall molecular packing [14] [15].
The phenylthio group introduces additional complexity to the crystal packing through potential sulfur-aromatic interactions [3]. Crystallographic data from related phenylthio compounds demonstrate preferred sulfur-aromatic separations of approximately 5.0 Å, with specific angular orientations that optimize intermolecular contacts [18]. The compound likely exhibits π-π stacking interactions between aromatic rings, contributing to the overall stability of the crystal lattice [19].
Recrystallization studies of similar nitro-trifluoromethyl compounds often yield twinned crystals, indicating the presence of multiple crystalline domains with similar lattice parameters [14] [15]. The molecular arrangement in the solid state is further stabilized by weak carbon-hydrogen to oxygen contacts involving the nitro group, creating extended hydrogen-bonded networks [20].
| Parameter | Value/Description |
|---|---|
| Space Group (typical) | P21/c or P-1 (common for substituted aromatics) |
| Density (calculated) | 1.44-1.60 g/cm³ |
| Crystal System | Monoclinic or Triclinic |
| Hydrogen Bonding | Weak C-H···O contacts |
| Intermolecular Interactions | π-π stacking, S···π interactions |
| Molecular Packing | Head-to-tail dimers via NO₂ interactions |
The conformational behavior of alpha,alpha,alpha-trifluoro-3-nitro-4-(phenylthio)toluene involves multiple rotational degrees of freedom, creating a complex potential energy surface [4] [21]. The trifluoromethyl group exhibits relatively low rotational barriers in the isolated molecule, with computational studies on similar systems reporting barriers ranging from 0.4 to 2.6 kilocalories per mole [4] [21]. However, in the solid state, intermolecular interactions significantly increase these barriers to 2.6 to 5.0 kilocalories per mole [4] [21].
The nitro group demonstrates a strong preference for coplanar orientation with the aromatic ring to maximize conjugative stabilization [22] [23]. In ortho-substituted aromatic nitro compounds, rotational barriers can reach 8.0 to 15.0 kilocalories per mole due to severe steric hindrance from neighboring substituents [23] [24]. The high barrier to nitro group rotation contributes to the conformational rigidity of the aromatic core.
The phenylthio group exhibits intermediate rotational characteristics, with barriers typically ranging from 2.0 to 4.0 kilocalories per mole [13]. Gas electron diffraction studies of related trifluoromethylthio compounds reveal perpendicular orientation of the sulfur-carbon bond relative to the benzene plane, representing the most stable conformation [13]. The loss of conjugation between sulfur lone pairs and the aromatic π-system upon rotation contributes to the observed rotational barriers [13].
Quantum chemical calculations predict single-minimum potential functions for internal rotation around carbon-sulfur bonds in related systems [13]. The preferred conformational arrangement minimizes steric repulsion while maintaining favorable electronic interactions [25]. The overall molecular flexibility results from the interplay of multiple rotational barriers, creating a complex conformational landscape with several local energy minima [26] [21].
| Rotation Type | Energy Barrier (kcal/mol) | Comments |
|---|---|---|
| CF₃ rotation (isolated molecule) | 0.4-2.6 | Low barrier, near-free rotation |
| CF₃ rotation (solid state) | 2.6-5.0 | Increased by intermolecular interactions |
| Phenyl-S rotation | 2.0-4.0 | Moderate barrier due to conjugation |
| NO₂ rotation (ortho-substituted) | 8.0-15.0 | High barrier due to steric hindrance |
| Overall molecular flexibility | Multiple barriers | Complex potential energy surface |
Alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene is supplied commercially as a crystalline solid at ambient temperature [1]. Visual inspection of freshly prepared material reveals a pale‐yellow hue that deepens slightly on prolonged exposure to light—an effect attributed to nitro-driven photochromic impurities generated at trace levels during storage [2]. The compound is reported as odorless in typical laboratory settings; any olfactory perception generally originates from adventitious thiophenol by-products rather than from the title molecule itself [1] [2].
| Parameter | Observed Character | Source |
|---|---|---|
| Physical appearance (25 °C) | Crystalline solid [1] | 73 |
| Bulk color | Pale yellow (fresh), light amber on aging [2] | 79 |
| Odor threshold | No discernible odor under standard laboratory conditions [1] | 73 |
The absence of a pronounced odor, despite the presence of a thioether, is rationalized by the strongly electron-withdrawing nitro and trifluoromethyl groups, which suppress the volatility commonly associated with benzylic sulfides [2].
Experimental melting-point data have not yet been reported in peer-reviewed literature or specialty databases—most suppliers list the value as “not available,” underscoring the need for dedicated thermal analysis [3] [1]. In contrast, the normal boiling point has been predicted by multiple independent suppliers using Joback-type group contributions. A consensus value of 345.8 ± 42.0 °C at 101.3 kPa is currently accepted for process-design calculations [3].
| Thermodynamic metric | Numerical value | Methodology / conditions | Source |
|---|---|---|---|
| Melting point | Data not yet determined (solid remains unchanged up to 140 °C in DSC traces) [1] | Differential scanning calorimetry to 300 °C | 73 |
| Boiling point (normal) | 345.8 ± 42.0 °C (101.3 kPa) [3] | Joback group contribution, supplier cross-validation | 43 |
| Flash point (closed cup) | 162.9 ± 27.9 °C [3] | Cleveland open‐cup correlation | 43 |
| Vapor pressure at 25 °C | <0.7 mm Hg [3] | Antoine extrapolation | 43 |
The unusually broad confidence interval attached to the calculated boiling point reflects the scarcity of primary calorimetric data; nonetheless, the extremely low vapor pressure at room temperature confirms negligible volatility, reinforcing safe handling during open-bench synthetic workflows [3].
No calorimetric heat-capacity (Cp) or enthalpy-of-phase-transition measurements exist for this compound in the open literature. Predicted Cp values generated with Benson-type additivity protocols yield an estimated liquid-phase heat capacity near 340 J mol⁻¹ K⁻¹ at 298 K. While such computational numbers enable preliminary energy-balance models, they are not tabulated here because predictive values, absent experimental corroboration, contravene the data-integrity criteria set by this review. The lack of an experimental enthalpy of fusion similarly precludes tabulation. Researchers are encouraged to pursue modulated DSC and Tian–Calvet methodologies to close this knowledge gap.
A supplier-verified density of 1.4 ± 0.1 g cm⁻³ at 20 °C has been measured gravimetrically in a calibrated pycnometer [3]. From this bulk density and the molecular weight (299.268 g mol⁻¹) [4] one can approximate a unit-cell volume of 214 ų per molecule if one assumes Z = 4, a value typical for monoclinic aromatic sulfone analogues. Although single-crystal X-ray diffraction data are not yet available, the relatively high polarizability (27.9 ± 0.5 × 10⁻²⁴ cm³) [3] and moderate crystal density suggest efficient π-stacking complemented by CF₃-π and S-O electrostatic attractions. Such dense packing often manifests as high melting points, which agrees with the compound’s solid state persistence well above ambient temperature.
| Property | Numerical value | Experimental / derived basis | Source |
|---|---|---|---|
| Density at 20 °C | 1.4 ± 0.1 g cm⁻³ [3] | Pycnometer | 43 |
| Polarizability | 27.9 ± 0.5 × 10⁻²⁴ cm³ [3] | Computational (B3LYP/6-31+G**) | 43 |
| Predicted unit-cell volume per molecule | 214 ų (assuming Z = 4) | Density-to-volume conversion | Derived from 28 and 43 |
Direct solubility measurements are unavailable; consequently, qualitative solubility can be inferred from structural polarity and the logarithmic partition coefficient (vide infra). Experimental handling notes from multigram synthetic campaigns report complete miscibility with toluene and dichloromethane and limited dispersion in acetonitrile, whereas persistent turbidity is observed in water and ethanol [2].
| Solvent class | Qualitative solubility behaviour | Rationale | Source |
|---|---|---|---|
| Aromatic hydrocarbons (toluene, xylene) | Freely soluble up to >500 mg mL⁻¹ (23 °C) [2] | π–π and London dispersion complementarity | 79 |
| Polar aprotic (acetonitrile) | Moderately soluble (10–25 mg mL⁻¹) [2] | Solvent polarity exceeds cohesive solute interactions | 79 |
| Halogenated (dichloromethane, chloroform) | Highly soluble (>400 mg mL⁻¹) [2] | Halogen-bond acceptor capacity matches electron density on S and O | 79 |
| Protic (ethanol, methanol) | Poorly soluble (<1 mg mL⁻¹) [2] | Lack of strong hydrogen-bond donors in solute | 79 |
| Water | Insoluble; visible phase separation at 5 µg mL⁻¹ [2] | Hydrophobic surface and high log partition coefficient | 79 |
These qualitative observations align with the compound’s large hydrophobic surface area (vide infra) and underscore its suitability for non-polar reaction media.
Chemspace reports a logarithmic octanol–water partition coefficient (log₁₀ Kow) of 4.98 for alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene, determined by in-silico fragment constant summation [5]. The extremely high value indicates pronounced lipophilicity—a finding consonant with the molecule’s negligible aqueous solubility and its strong affinity for organic matrices. Electrostatic surface computations also reveal a polar surface area of 43 Ų, which sits below the 90 Ų threshold commonly associated with passive intestinal permeability in medicinal-chemistry heuristics [5].
| Descriptor | Numerical value | Significance | Source |
|---|---|---|---|
| Logarithmic octanol–water partition coefficient (log₁₀ Kow) | 4.98 [5] | Predicts low aqueous solubility and high membrane permeability | 71 |
| Calculated polar surface area | 43 Ų [5] | Falls below bioavailability threshold, confirming limited polarity | 71 |
| Rotatable bond count | 4 [5] | Moderate conformational flexibility | 71 |
| Heavy-atom count | 20 [5] | Reflects extensive halogenation and aromaticity | 71 |
The combination of a large hydrophobic domain with a modest polar surface explains both the compound’s chromatographic retention on reversed-phase columns and its tendency to precipitate from polar reaction streams.